molecular formula C6H10Cl2N2O2S B1454579 2-(2-Aminoethyl)-1,3-thiazole-4-carboxylic acid dihydrochloride CAS No. 1215336-04-1

2-(2-Aminoethyl)-1,3-thiazole-4-carboxylic acid dihydrochloride

Cat. No.: B1454579
CAS No.: 1215336-04-1
M. Wt: 245.13 g/mol
InChI Key: ZTTAKLGSFOYGGQ-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-1,3-thiazole-4-carboxylic acid dihydrochloride (molecular formula: C₆H₁₀Cl₂N₂O₂S) is a thiazole derivative characterized by an aminoethyl substituent at the 2-position and a carboxylic acid group at the 4-position of the heterocyclic ring. Its dihydrochloride form enhances solubility in aqueous media, making it suitable for in vitro and in vivo studies.

Properties

IUPAC Name

2-(2-aminoethyl)-1,3-thiazole-4-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S.2ClH/c7-2-1-5-8-4(3-11-5)6(9)10;;/h3H,1-2,7H2,(H,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTAKLGSFOYGGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)CCN)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215336-04-1
Record name 2-(2-aminoethyl)-1,3-thiazole-4-carboxylic acid dihydrochloride
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Biological Activity

2-(2-Aminoethyl)-1,3-thiazole-4-carboxylic acid dihydrochloride is a thiazole derivative known for its diverse biological activities, particularly in antimicrobial and antifungal domains. This article explores the compound's biological activity, synthesis, structural characteristics, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 2-(2-aminoethyl)-1,3-thiazole-4-carboxylic acid dihydrochloride is C6H10Cl2N2O2SC_6H_{10}Cl_2N_2O_2S with a molecular weight of approximately 259.15 g/mol. The compound features a thiazole ring, which is significant for its biological interactions due to the presence of sulfur and nitrogen atoms in the heterocyclic structure. The dihydrochloride form enhances its solubility in aqueous solutions, making it suitable for biological assays.

Antimicrobial Activity

Research indicates that derivatives of 2-amino-1,3-thiazole exhibit substantial antibacterial activity against pathogens such as Mycobacterium tuberculosis. A study demonstrated that modifications at the C-2 position of the thiazole ring can optimize antibacterial efficacy, achieving sub-micromolar minimum inhibitory concentrations (MIC) against M. tuberculosis .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundPathogenMIC (μg/mL)Activity Type
2-Aminothiazole derivativeMycobacterium tuberculosis<0.5Bactericidal
2-(2-Aminoethyl)-1,3-thiazole-4-carboxylic acidE. coli31.25Bacteriostatic
Novel thiazole derivativesCandida albicans32 - 42Antifungal

Antifungal Activity

The compound has also shown promising antifungal properties. In various bioassays, it exhibited significant fungicidal activity against multiple fungal strains at concentrations as low as 50 μg/mL. For instance, certain derivatives demonstrated over 50% inhibition against six tested fungi .

The biological activity of 2-(2-aminoethyl)-1,3-thiazole-4-carboxylic acid dihydrochloride is linked to its ability to interact with specific molecular targets within microbial cells. This interaction may involve modulation of enzyme activity or interference with receptor functions, leading to bactericidal or fungicidal effects .

Structure-Activity Relationship (SAR)

SAR studies have been pivotal in understanding how modifications to the thiazole core influence biological activity. For example:

  • Substitutions at the C-2 position can enhance lipophilicity and improve membrane permeability.
  • The presence of halogen substituents has been associated with increased antibacterial potency against Gram-positive bacteria .

Case Studies

Case Study: Development of Novel Derivatives
In a systematic investigation, researchers designed and synthesized a series of novel derivatives based on the thiazole scaffold. These compounds were evaluated for their antifungal and antibacterial activities using standard bioassays. Results indicated that specific substitutions significantly enhanced their efficacy against both bacterial and fungal pathogens .

Case Study: In Vivo Efficacy
A study evaluating the in vivo effects of these compounds on Tobacco Mosaic Virus (TMV) demonstrated that certain derivatives could effectively inhibit viral replication at concentrations around 100 μg/mL . This highlights the potential application of these compounds in agricultural biotechnology as biopesticides.

Scientific Research Applications

Structural Overview

  • Molecular Formula : C6H8N2O2S
  • Molecular Weight : 172.21 g/mol
  • SMILES Notation : C1=C(N=C(S1)CCN)C(=O)O
  • InChI Key : SVTUOAQARVNGAM-UHFFFAOYSA-N

Antimicrobial Activity

One of the primary applications of 2-(2-aminoethyl)-1,3-thiazole-4-carboxylic acid dihydrochloride is its antimicrobial properties. Research has shown that derivatives of thiazole compounds exhibit potent antibacterial and antifungal activities.

Case Studies

  • A study highlighted the synthesis and evaluation of various thiazole derivatives, including 2-(2-aminoethyl)-1,3-thiazole-4-carboxylic acid dihydrochloride, which demonstrated significant antibacterial activity against Mycobacterium tuberculosis and other pathogenic bacteria. The minimum inhibitory concentrations (MICs) were found to be sub-micromolar, indicating strong efficacy against bacterial growth .
  • Another investigation focused on the structure-activity relationship (SAR) of thiazole derivatives. It was found that modifications at the C-2 and C-4 positions of the thiazole core could enhance antimicrobial activity significantly. The study concluded that certain substitutions could lead to compounds with improved activity against resistant strains of bacteria .

Antitubercular Properties

The compound has been recognized for its potential as a lead compound in developing new antitubercular agents. Its derivatives have shown selective activity against Mycobacterium tuberculosis, making it a candidate for further pharmacological exploration.

Research Findings

  • In a systematic evaluation of various analogs derived from thiazole scaffolds, it was demonstrated that specific structural modifications could yield compounds with enhanced selectivity and potency against M. tuberculosis. The study emphasized the importance of optimizing substituents at strategic positions on the thiazole ring to maximize therapeutic potential .

Synthesis and Drug Development

The synthesis of 2-(2-aminoethyl)-1,3-thiazole-4-carboxylic acid dihydrochloride is notable for its straightforward approach using solid-phase synthesis techniques. This method allows for rapid development and screening of multiple derivatives, facilitating drug discovery processes.

Synthesis Techniques

  • A solid-phase synthesis method was employed to create 1,3-thiazole-based peptidomimetic molecules, which included 2-(2-aminoethyl)-1,3-thiazole-4-carboxylic acid as a key intermediate. This technique not only streamlines the synthesis process but also enhances the potential for creating diverse libraries of compounds for biological testing .

Biochemical Applications

Beyond its antimicrobial properties, 2-(2-aminoethyl)-1,3-thiazole-4-carboxylic acid dihydrochloride can also serve as a biochemical probe in various research contexts.

Potential Uses

  • The compound's ability to interact with biological macromolecules makes it suitable for studies involving enzyme inhibition or receptor binding assays. Its structural features allow it to mimic natural substrates or inhibitors, providing insights into biochemical pathways and interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table compares key structural and physicochemical properties of the target compound with analogous thiazole derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Purity CAS/Product Code
2-(2-Aminoethyl)-1,3-thiazole-4-carboxylic acid dihydrochloride C₆H₁₀Cl₂N₂O₂S 245.13 2-aminoethyl, 4-carboxylic acid ≥95% N/A (American Elements)
2-(2-Aminoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid dihydrochloride C₇H₁₂Cl₂N₂O₂S 259.17 2-aminoethyl, 5-methyl, 4-carboxylic acid 95% 3D-NKD17198
2-(Aminomethyl)-5-methyl-1,3-thiazole-4-carboxylic acid dihydrochloride C₆H₁₀Cl₂N₂O₂S 245.13 2-aminomethyl, 5-methyl, 4-carboxylic acid 95% EN300-37274929
2-[2-(Aminomethyl)-1,3-thiazol-4-yl]acetic acid dihydrochloride C₆H₁₀Cl₂N₂O₂S 245.13 2-aminomethyl, 4-acetic acid N/A 2089257-46-3
2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid C₁₀H₆ClNO₂S 239.67 3-chlorophenyl, 4-carboxylic acid 97% 845885-82-7
Key Observations :

The acetic acid derivative (C₆H₁₀Cl₂N₂O₂S) exhibits distinct solubility and reactivity due to the flexible side chain .

Purity and Availability: The target compound and its methyl-substituted analogue (C₇H₁₂Cl₂N₂O₂S) are available at ≥95% purity, while chlorophenyl derivatives (e.g., C₁₀H₆ClNO₂S) achieve 97% purity .

Synthetic Routes: Thiazole derivatives are commonly synthesized via cyclization of thiourea with α-halo carbonyl compounds (e.g., bromine-mediated reactions in acetic acid) . Ester precursors (e.g., ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate) are intermediates for dihydrochloride salts .

Functional Analogues

Pyrazole Derivatives
  • 1-(2-Aminoethyl)-1H-pyrazole-4-carboxylic acid dihydrochloride (C₇H₇ClN₄O₂) shares the aminoethyl-carboxylic acid motif but replaces the thiazole ring with a pyrazole. This structural shift alters electronic properties and bioavailability .
Agrochemical Thiazoles
  • 5-(4-Chlorophenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid (C₁₆H₁₄ClN₃O₂S) demonstrates the incorporation of chlorophenyl and pyrrole groups, which are common in pesticidal applications .

Pharmacological Potential

  • Thiazole derivatives with aminoethyl groups exhibit kinase inhibition and antimicrobial activity due to their ability to mimic natural amino acid structures .
  • The chlorophenyl-substituted thiazole (C₁₀H₆ClNO₂S) shows lower aqueous solubility, limiting its use in drug delivery but enhancing stability in agrochemical formulations .

Preparation Methods

Cyclization of Thiourea with α-Halo Carbonyl Compounds

A well-documented method for synthesizing the 2-aminothiazol-4-yl acetic acid moiety involves reacting thiourea with ethyl 4-chloroacetoacetate or ethyl 4-bromoacetoacetate to form ethyl (2-aminothiazol-4-yl)acetate hydrochloride or hydrobromide salts, respectively. This reaction is typically performed under controlled temperature and solvent conditions, followed by neutralization and hydrolysis to yield the free acid.

Key process parameters include:

Parameter Typical Conditions Notes
Thiourea suspension In water, 125–250 g per mole of thiourea Suspended at 5–7 °C
α-Haloacetoacetyl chloride Dissolved in chlorohydrocarbon (e.g., methylene chloride) 3–50 moles solvent per mole reagent
Addition temperature 5–10 °C (preferably 7–8 °C) Dropwise addition over ~25 minutes
Stirring post-addition 30 min at 5–7 °C, then 60 min at 26–27 °C Allows reaction completion
Precipitation Cooling in refrigerator to isolate product Results in stable hydrochloride salt

This method yields (2-aminothiazol-4-yl)-acetic acid hydrochloride with good stability in both solid and solution forms.

Catalytic Hydrogenation and Amide Coupling for Advanced Derivatives

In complex derivatives involving 2-(2-aminoethyl)-1,3-thiazole-4-carboxylic acid moieties, catalytic hydrogenation is employed to reduce intermediates, followed by coupling with 2-aminothiazol-4-acetic acid under catalysis in suitable solvents such as tetrahydrofuran (THF).

Reaction conditions and solvent selection:

Step Solvent Options Base/Catalyst Temperature/Volume
Initial coupling (step a) THF (preferred), 2-methyl THF, MTBE, acetonitrile, 2-propanol, toluene Organic or inorganic base (optional) 1–3 volumes solvent; room temperature typical
Catalytic hydrogenation (step b) Suitable hydrogenation solvent (e.g., ethanol, THF) Hydrogenation catalyst (e.g., Pd/C) Controlled temperature under H2 atmosphere
Amide coupling (step c) THF or similar solvents Suitable coupling catalyst Optimized for yield and purity

This improved process provides high purity of the target compound and allows scalability.

Solid-Phase Synthesis Approaches

Recent advances include solid-phase synthesis routes starting from Merrifield resin functionalized to form thiazole intermediates. Key steps involve:

  • Conversion of cyanocarbonimidodithioate resin to thiazole resin via reaction with ethyl bromoacetate and triethylamine
  • Hydrolysis of ester groups under alkaline conditions
  • Acylation reactions optimized with potassium carbonate in 1,4-dioxane at elevated temperatures (up to 80 °C)

These methods allow efficient synthesis of thiazole derivatives with controlled substitution patterns, though they are more applicable for analogues and research scale.

Substitution Reactions on 2-Chlorothiazole Precursors

Another synthetic route involves nucleophilic substitution of 2-chlorothiazole derivatives with amines under reflux or microwave heating in anhydrous 1,4-dioxane with triethylamine as base. This method yields 2-aminothiazoles, which can be further functionalized to the target compound.

Reaction Conditions Details
Solvent Anhydrous 1,4-dioxane (0.1 M)
Amine 4 equivalents
Base Triethylamine, 10 equivalents
Temperature Reflux (36–72 h) or microwave at 100 °C (4 h)
Purification Silica gel chromatography (2–5% MeOH/DCM with 0.1% NH3)

This method is useful for preparing various 2-aminothiazole derivatives with good yields.

Comparative Summary of Preparation Methods

Method Starting Materials Key Conditions Advantages Limitations
Thiourea + α-halo carbonyl Thiourea, ethyl 4-chloroacetoacetate Low temp (5–10 °C), chlorohydrocarbon solvent High purity, stable product Requires careful temperature control
Catalytic hydrogenation + coupling Intermediates from above THF solvent, hydrogenation catalyst High purity, scalable Multi-step, catalyst cost
Solid-phase synthesis Merrifield resin, ethyl bromoacetate 1,4-dioxane, K2CO3, elevated temp Controlled substitution, solid support More complex, research scale only
Nucleophilic substitution 2-Chlorothiazole, amines Reflux or microwave, triethylamine Versatile, moderate yields Longer reaction times

Research Findings and Optimization Notes

  • The solvent choice significantly affects yield and purity; tetrahydrofuran (THF) is preferred for coupling reactions due to its polarity and compatibility with catalysts.
  • Reaction volumes in coupling steps range from 1 to 3 volumes relative to substrate, but no strict limitation exists, allowing flexibility for scale-up.
  • Temperature control during the addition of α-haloacetoacetyl chloride to thiourea suspensions is critical to avoid side reactions and ensure product stability.
  • Solid-phase synthesis benefits from potassium carbonate as a base and optimized temperature (around 80 °C) for acylation steps, balancing yield and decomposition risk.
  • Microwave-assisted nucleophilic substitution reduces reaction time from days to hours, improving efficiency.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-(2-aminoethyl)-1,3-thiazole-4-carboxylic acid dihydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves alkylation and ring-closure reactions. For example, thiazole derivatives are often synthesized via Mannich base intermediates under reflux with glacial acetic acid as a catalyst . To optimize yield, use Design of Experiments (DoE) to systematically vary parameters like temperature, solvent polarity, and stoichiometry. Statistical methods (e.g., ANOVA) can identify critical factors, reducing trial-and-error approaches .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine HPLC (for purity analysis) with spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm the thiazole ring, aminoethyl side chain, and carboxylic acid groups.
  • FTIR to validate functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH₂ bends).
  • Mass spectrometry (HRMS) for molecular ion verification.
    Cross-reference data with computational simulations (e.g., density functional theory) to resolve ambiguities .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer : Screen for antimicrobial activity using broth microdilution (MIC/MBC assays) against Gram-positive/negative bacteria. For anticancer potential, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values to reference drugs. Include cytotoxicity controls (e.g., HEK-293 cells) to assess selectivity .

Advanced Research Questions

Q. How can computational methods accelerate the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model electronic properties (HOMO-LUMO gaps, dipole moments) and predict binding affinities. Pair with molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., bacterial enzymes, kinase domains). Validate predictions via synthesis and SPR (surface plasmon resonance) for binding kinetics .

Q. What strategies resolve contradictions in solubility and stability data across studies?

  • Methodological Answer : Conduct stability studies under varied conditions (pH, temperature, light) using accelerated degradation protocols. Compare HPLC chromatograms pre/post stress to identify degradation products. For solubility discrepancies, use standardized solvents (e.g., DMSO stock solutions) and dynamic light scattering (DLS) to detect aggregation .

Q. How can reaction engineering improve scalability while minimizing byproducts?

  • Methodological Answer : Implement continuous-flow reactors for precise control of residence time and temperature. Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy. Optimize catalyst loading (e.g., heterogeneous catalysts) to reduce waste. Use membrane separation technologies for efficient purification .

Q. What advanced techniques validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Employ CRISPR-Cas9 gene editing to knock out putative targets in model organisms (e.g., E. coli or C. elegans). Combine with transcriptomics (RNA-seq) to identify differentially expressed genes post-treatment. Validate findings via Western blot or ELISA for protein-level changes .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-(2-Aminoethyl)-1,3-thiazole-4-carboxylic acid dihydrochloride
Reactant of Route 2
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Reactant of Route 2
2-(2-Aminoethyl)-1,3-thiazole-4-carboxylic acid dihydrochloride

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